![molecular formula C19H12N2O3 B14394274 (1H-Indeno[2,1-b]pyridin-9-yl)(4-nitrophenyl)methanone CAS No. 88091-83-2](/img/structure/B14394274.png)
(1H-Indeno[2,1-b]pyridin-9-yl)(4-nitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Indeno[2,1-b]pyridin-9-yl)(4-nitrophenyl)methanone typically involves multi-step organic reactions. One common method includes the condensation of indeno-pyridine derivatives with nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
(1H-Indeno[2,1-b]pyridin-9-yl)(4-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the nitro group to an amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives, alkylated products.
科学的研究の応用
(1H-Indeno[2,1-b]pyridin-9-yl)(4-nitrophenyl)methanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of (1H-Indeno[2,1-b]pyridin-9-yl)(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds like indole
特性
CAS番号 |
88091-83-2 |
|---|---|
分子式 |
C19H12N2O3 |
分子量 |
316.3 g/mol |
IUPAC名 |
1H-indeno[2,1-b]pyridin-9-yl-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C19H12N2O3/c22-19(12-7-9-13(10-8-12)21(23)24)17-15-5-2-1-4-14(15)16-6-3-11-20-18(16)17/h1-11,20H |
InChIキー |
WGNMOHXUBQGECW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CNC3=C2C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


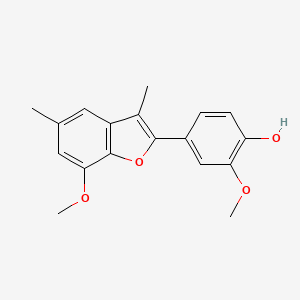
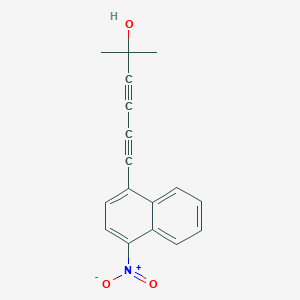
![3-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)methyl]amino}propanenitrile](/img/structure/B14394215.png)
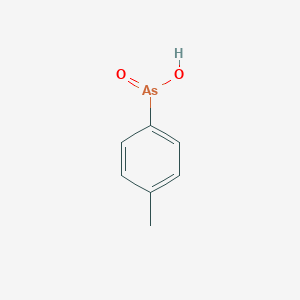
![(4aS,10bS)-7,9-Dimethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14394235.png)
![5-(Ethanesulfinyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14394244.png)


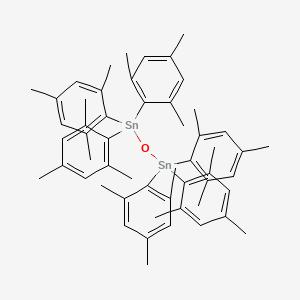
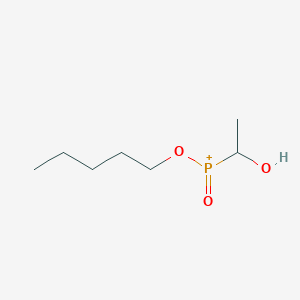
![Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite](/img/structure/B14394260.png)
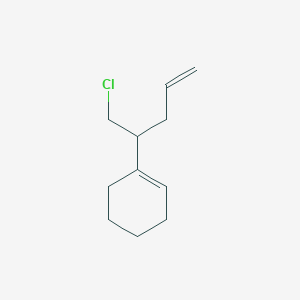
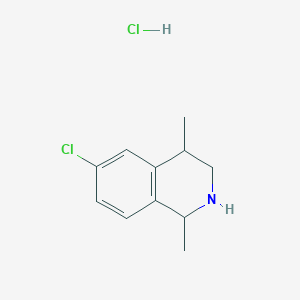
![2-[Oxo(phenyl)acetyl]benzamide](/img/structure/B14394279.png)
